3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate
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Overview
Description
3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a propynyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide typically involves the esterification of 3-pyridinecarboxylic acid with 2-propynyl alcohol in the presence of an oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 2-propynyl ester, 1-oxide is unique due to its specific ester group and oxidation state, which confer distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
86180-58-7 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
prop-2-ynyl 1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-2-6-13-9(11)8-4-3-5-10(12)7-8/h1,3-5,7H,6H2 |
InChI Key |
IMUAUZXTBCPMDE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
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